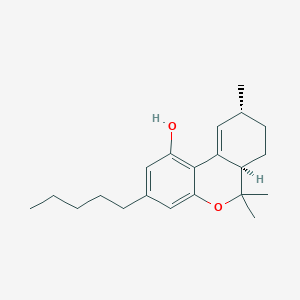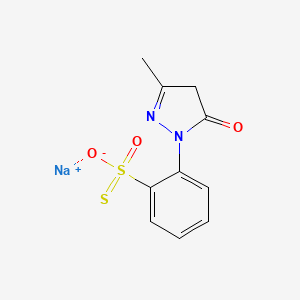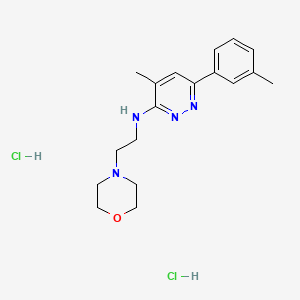
X5NJ9Z2Umy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound X5NJ9Z2Umy (6AR,9R)-Δ10-Tetrahydrocannabinol , is a positional isomer of tetrahydrocannabinol (THC). It was discovered in the 1980s and is known for its psychoactive properties, although it is less potent than Δ9-THC . The molecular formula of this compound is C21H30O2 , and it has a molar mass of 314.469 g·mol−1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6AR,9R)-Δ10-Tetrahydrocannabinol can be achieved through base-catalyzed double-bond isomerizations of cannabinoids . This involves the use of strong bases to induce the migration of double bonds within the cannabinoid structure. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the isomerization process.
Solvent: Organic solvents such as ethanol or methanol.
Catalyst: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (6AR,9R)-Δ10-Tetrahydrocannabinol often involves the extraction and purification of cannabinoids from cannabis plants, followed by chemical isomerization. This process includes:
Extraction: Using solvents like ethanol to extract cannabinoids from the plant material.
Purification: Techniques such as chromatography to isolate specific cannabinoids.
Isomerization: Chemical treatment to convert Δ9-THC to Δ10-THC.
Analyse Chemischer Reaktionen
Types of Reactions
(6AR,9R)-Δ10-Tetrahydrocannabinol undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with various nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
Wissenschaftliche Forschungsanwendungen
(6AR,9R)-Δ10-Tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cannabinoid chemistry and isomerization processes.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Explored for potential therapeutic applications, such as pain relief and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of (6AR,9R)-Δ10-Tetrahydrocannabinol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors (CB1 and CB2) in the brain and peripheral tissues, modulating neurotransmitter release and producing psychoactive effects . The molecular targets include:
CB1 Receptors: Primarily located in the central nervous system.
CB2 Receptors: Found in peripheral tissues, including the immune system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known and potent isomer of THC.
Δ8-Tetrahydrocannabinol (Δ8-THC): Another isomer with similar but less potent psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness
(6AR,9R)-Δ10-Tetrahydrocannabinol is unique due to its specific isomeric structure, which results in distinct pharmacological properties compared to other THC isomers. It has a lower potency than Δ9-THC but still retains psychoactive effects, making it a subject of interest for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
95543-62-7 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(6aR,9R)-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-14,17,22H,5-10H2,1-4H3/t14-,17-/m1/s1 |
InChI-Schlüssel |
YLTWYAXWDLZZCU-RHSMWYFYSA-N |
Isomerische SMILES |
CCCCCC1=CC(=C2C3=C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C)O |
Kanonische SMILES |
CCCCCC1=CC(=C2C3=CC(CCC3C(OC2=C1)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)










